Synta66 Synta66 Novel potent blockers of Ca2+ entry via store-operated Ca2+ release-activated Ca2+ (CRAC) channels
Novel potent blockers of Ca2+ entry via store-operated Ca2+ release-activated Ca2+ (CRAC) channels; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005917
InChI: InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
SMILES: COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.4 g/mol

Synta66

CAS No.:

Cat. No.: VC0005917

Molecular Formula: C20H17FN2O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Synta66 -

Molecular Formula C20H17FN2O3
Molecular Weight 352.4 g/mol
IUPAC Name N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide
Standard InChI InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
Standard InChI Key GFEIWXNLDKUWIK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Canonical SMILES COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F

Chemical and Pharmacological Profile of Synta66

Structural Characteristics

Synta66 (CAS No.: 835904-51-3) is a small-molecule inhibitor featuring a 2,3-dimethoxyaryl moiety linked to a fluoropyridine group via an amide bond . This configuration is critical for its interaction with Orai channels, as modifications to the methoxy groups or pyridine ring significantly alter activity . Compared to analogs like BTP2 and Pyr6, Synta66’s 2,3-dimethoxy substitution confers unique isoform selectivity, particularly differentiating Orai1 from Orai2/3 .

CompoundIC₅₀ for SOCE InhibitionSelectivity Over TRPC/ROCC
Synta661.2 μM>100-fold
2-APB8.7 μM10-fold
GSK-7975A3.5 μM50-fold
SKF9636515 μM5-fold
Data derived from van Kruchten et al. (2012) and Azimi et al. (2018) .

Isoform-Specific Pharmacological Effects

Orai1 Inhibition

In Orai1-transfected HEK293 cells, 10 μM Synta66 abolishes CRAC currents by >90%, making it more potent than GSK-7975A (70% inhibition) . Concatenated Orai1–1 homodimers are equally sensitive, confirming direct pore blockade . Mutagenesis studies implicate extracellular Leu174 and intracellular Asp110/114 residues in Synta66 binding .

Orai2 Potentiation

Contrasting its effects on Orai1, Synta66 (10 μM) enhances Orai2-mediated CRAC currents by 40–60% . This potentiation is absent in Orai2–3 heterodimers, suggesting Orai3 dominance in heteromeric assemblies . The mechanism remains unclear but may involve conformational changes favoring Orai2 activation.

Orai3 Insensitivity

Synta66 has no significant effect on Orai3 homomers or Orai1–3 heterodimers . This isoform selectivity is unique among CRAC inhibitors and underscores the structural divergence of Orai3’s pore region.

Table 2: Synta66 Effects on Orai Isoforms

Orai IsoformCRAC Current Modulation (10 μM Synta66)
Orai190% Inhibition
Orai250% Potentiation
Orai3No Effect
Data from Derler et al. (2020) .

Cellular and Therapeutic Implications

Platelet Activation and Thrombosis

In human platelets, Synta66 (10 μM) reduces thrombin-evoked Ca²⁺ influx by 70% and inhibits αIIbβ3 integrin activation . Whole-blood thrombosis models show a 60% decrease in thrombus size under arterial shear conditions . These effects are attributed to disrupted Syk-PLCγ2 signaling downstream of calcium influx .

Mast Cell Degranulation

Synta66 suppresses FcεRI-stimulated histamine release in human lung mast cells (HLMCs) by 80% and TNF-α secretion by 65% . Interestingly, prostaglandin D2 release is unaffected, indicating selective modulation of calcium-dependent pathways .

Cancer Cell Migration

In MDA-MB-468 breast cancer cells, Synta66 inhibits PAR2-mediated migration by 70% without affecting proliferation . This contrasts with BTP2, which blocks both migration and proliferation, suggesting Synta66’s effects are pathway-specific .

Structure-Activity Relationship (SAR) Studies

Methoxy Group Modifications

Replacing 2,3-dimethoxy groups with hydroxyl or thioether moieties reduces SOCE inhibition by >50% . Conversely, 2′,3′-dimethoxy substitution retains full activity, as seen in analog 34 (96.5% inhibition) .

Metabolic Stability

Biphenyl triazole analogs of Synta66 exhibit superior metabolic stability in mouse liver microsomes (75–94% residual after 1 hr vs. 15% for Synta66) . These derivatives maintain Orai1 potency while resisting hydrolysis and O-demethylation .

Table 3: Key SAR Findings

ModificationSOCE Inhibition (%)Metabolic Stability (%)
2,3-Dimethoxy (Synta66)10015
2′,3′-Dimethoxy (34)96.589
3-Carboxyphenyl (38)93.382
Data from ACS Journal of Medicinal Chemistry (2020) .

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